2-(4-benzoylphenyl)-2-(2,4-dichlorophenyl)-N-(dimethylaminomethylidene)acetamide
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Overview
Description
2-(4-benzoylphenyl)-2-(2,4-dichlorophenyl)-N-(dimethylaminomethylidene)acetamide is a complex organic compound that features a benzoyl group, dichlorophenyl group, and a dimethylaminomethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzoylphenyl)-2-(2,4-dichlorophenyl)-N-(dimethylaminomethylidene)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzoylphenyl intermediate: This can be achieved through Friedel-Crafts acylation of benzene with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the dichlorophenyl group: This step might involve a halogenation reaction using chlorine gas or a chlorinating agent such as thionyl chloride.
Formation of the acetamide structure: This can be done by reacting the intermediate with acetic anhydride or acetyl chloride.
Addition of the dimethylaminomethylidene group: This step could involve the use of dimethylamine and formaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-benzoylphenyl)-2-(2,4-dichlorophenyl)-N-(dimethylaminomethylidene)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of advanced materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-benzoylphenyl)-2-(2,4-dichlorophenyl)-N-(dimethylaminomethylidene)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-benzoylphenyl)-2-(2,4-dichlorophenyl)acetamide: Lacks the dimethylaminomethylidene group.
2-(4-benzoylphenyl)-2-(2,4-dichlorophenyl)-N-methylacetamide: Contains a methyl group instead of the dimethylaminomethylidene group.
Uniqueness
The presence of the dimethylaminomethylidene group in 2-(4-benzoylphenyl)-2-(2,4-dichlorophenyl)-N-(dimethylaminomethylidene)acetamide might confer unique properties such as increased lipophilicity, altered binding affinity to biological targets, or enhanced reactivity in chemical transformations.
Properties
IUPAC Name |
2-(4-benzoylphenyl)-2-(2,4-dichlorophenyl)-N-(dimethylaminomethylidene)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2N2O2/c1-28(2)15-27-24(30)22(20-13-12-19(25)14-21(20)26)16-8-10-18(11-9-16)23(29)17-6-4-3-5-7-17/h3-15,22H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVHLYUDGMAOET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=O)C(C1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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